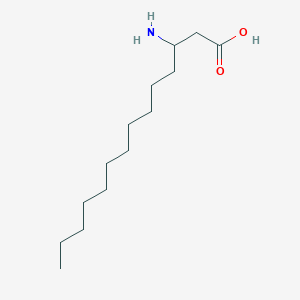
Pentanal, 5-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanal, 5-(2-propenyloxy)- is an organic compound belonging to the class of aldehydes It is characterized by the presence of a pentanal group attached to a 2-propenyloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanal, 5-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of pentanal with allyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product through an etherification process.
Industrial Production Methods
In an industrial setting, the production of Pentanal, 5-(2-propenyloxy)- can be scaled up using continuous flow reactors. This method allows for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanal, 5-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The propenyloxy group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the propenyloxy group under mild conditions.
Major Products Formed
Oxidation: Formation of pentanoic acid.
Reduction: Formation of 5-(2-propenyloxy)pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pentanal, 5-(2-propenyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Pentanal, 5-(2-propenyloxy)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. Additionally, the propenyloxy group can participate in various chemical reactions, contributing to the compound’s overall biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanal: A simple aldehyde with similar reactivity but lacking the propenyloxy group.
Hexanal: Another aldehyde with a longer carbon chain, exhibiting different physical properties.
Butanal: A shorter-chain aldehyde with distinct reactivity and applications.
Uniqueness
Pentanal, 5-(2-propenyloxy)- is unique due to the presence of the propenyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such functionality is desired.
Propriétés
Numéro CAS |
176915-87-0 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
5-prop-2-enoxypentanal |
InChI |
InChI=1S/C8H14O2/c1-2-7-10-8-5-3-4-6-9/h2,6H,1,3-5,7-8H2 |
Clé InChI |
SGAYYHCWXXFMIM-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(Diphenylmethylidene)amino]hexan-1-OL](/img/structure/B12562398.png)
![N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine](/img/structure/B12562403.png)
![2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B12562404.png)
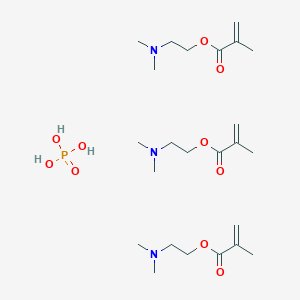

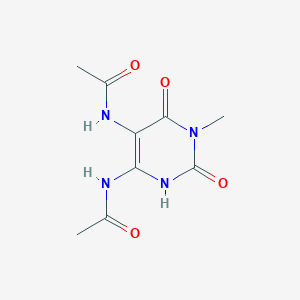
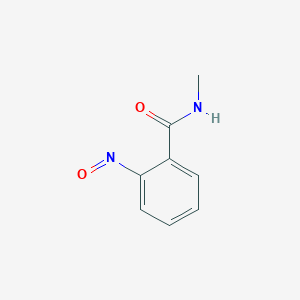
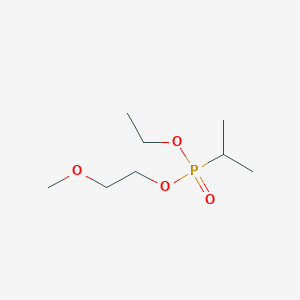
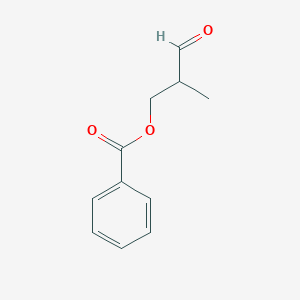
![13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one](/img/structure/B12562471.png)
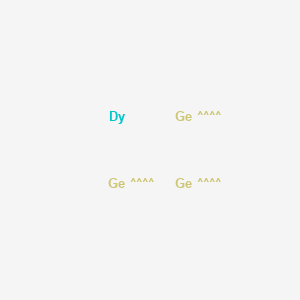
![2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12562480.png)
